molecular formula C20H17ClN6O2S B2684609 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 863452-83-9

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2684609
CAS No.: 863452-83-9
M. Wt: 440.91
InChI Key: XFOWJPAYSZPGJS-UHFFFAOYSA-N
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Description

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolo-pyrimidine core structure, which is known for its biological activity and potential therapeutic uses.

Mechanism of Action

Target of Action

Similar compounds have been used as reactants in the synthesis of selective a3 adenosine receptor antagonists . The A3 adenosine receptor plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazolo-pyrimidine core This can be achieved through a cyclization reaction involving hydrazine and a suitable benzyl derivative

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: : The triazolo-pyrimidine core can be reduced to form a corresponding amine.

  • Substitution: : The chloro-methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Corresponding amines.

  • Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a tool for studying biological processes, particularly those involving NADPH oxidase.

  • Medicine: : Its potential as a therapeutic agent for diseases related to oxidative stress and inflammation.

  • Industry: : It could be used in the development of new materials or chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activity. Similar compounds include other triazolo-pyrimidine derivatives and NADPH oxidase inhibitors. the presence of the benzyl and chloro-methoxyphenyl groups distinguishes it from other compounds in this class.

List of Similar Compounds

  • VAS2870: : Another NADPH oxidase inhibitor with a similar triazolo-pyrimidine core.

  • Diphenyleneiodonium chloride: : A known NADPH oxidase inhibitor with a different core structure.

  • VAS3947: : A related compound with enhanced solubility and selectivity.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-29-16-8-7-14(21)9-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOWJPAYSZPGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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